molecular formula C19H39N5O9 B1200575 Antibiotic JI-20A

Antibiotic JI-20A

Cat. No.: B1200575
M. Wt: 481.5 g/mol
InChI Key: YQGZDAPJXRYYLX-ZFAMMYHGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibiotic JI-20A is an aminocyclitol antibiotic naturally derived from Micromonospora species . Its structure is closely related to the gentamicin complex, a well-known class of aminoglycoside antibiotics . Research into JI-20A provides valuable insights into the biosynthesis of gentamicins, as it is a characterized intermediate in their complex biosynthetic pathways . Studies have identified it as a product of the GenQ and GenB1 enzymes acting on G418, placing it on a pathway toward other gentamicin congeners like JI-20B . The compound has a molecular formula of C19H39N5O9 and a molecular weight of 481.54 g/mol . Its CAS Number is 51846-97-0 . Like other aminoglycosides, its antibacterial activity is attributed to its action on the bacterial ribosome. By binding to the 30S ribosomal subunit, it disrupts protein synthesis, leading to bacterial cell death . This mechanism gives it a broad spectrum of activity against various pathogens. This compound is offered for research applications, including studies on antibiotic biosynthesis, mechanisms of action, and resistance. It is presented as a solid with a solubility of 10 mM in DMSO . This product is designated "For Research Use Only". It is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C19H39N5O9

Molecular Weight

481.5 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C19H39N5O9/c1-19(29)5-30-18(13(28)16(19)24-2)33-15-7(22)3-6(21)14(12(15)27)32-17-9(23)11(26)10(25)8(4-20)31-17/h6-18,24-29H,3-5,20-23H2,1-2H3/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1

InChI Key

YQGZDAPJXRYYLX-ZFAMMYHGSA-N

SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)N)N)N)O

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N)N)O

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)N)N)N)O

Synonyms

antibiotic JI 20A
antibiotic JI-20A

Origin of Product

United States

Comparison with Similar Compounds

Gentamicin B

  • Structural Relationship: Gentamicin B differs from JI-20A solely at the C2′ position (hydroxyl vs. amino group) . This minor modification arises from enzymatic deamination catalyzed by KanJ/KanK homologs in engineered strains .
  • Antibacterial Activity: JI-20A demonstrates superior activity against susceptible bacterial strains (e.g., S. aureus and E. coli) compared to gentamicin B. The 2′-amino group enhances ribosomal target binding, likely improving inhibition of protein synthesis .
  • Biosynthetic Role: JI-20A is a direct precursor of gentamicin B. Overexpression of kanJK genes in M. echinospora converts JI-20A into gentamicin B, achieving yields up to 880 μg/mL .

Kanamycin A and B

  • Structural Parallels: Kanamycin A (2′-hydroxyl) and B (2′-amino) mirror the JI-20A/gentamicin B relationship. The conversion of kanamycin B to A via KanJ/KanK enzymes parallels the proposed pathway for JI-20A-to-gentamicin B conversion .
  • Functional Insights: The 2′-amino group in kanamycin B and JI-20A correlates with enhanced antibacterial activity, while the hydroxyl group in kanamycin A and gentamicin B reduces potency .

Gentamicin C Complex (C1a, C2, C2a)

  • Structural Divergence : The gentamicin C series lacks the 2′-modifications seen in JI-20A. Instead, they feature methylation (e.g., C-6′ methyl in C1a) and phosphorylation (e.g., 3′,4′-deoxygenation in C2) .
  • Production Dynamics: Disruption of genK and genP in M. echinospora eliminates gentamicin C byproducts, shifting production to JI-20A and simplifying purification .

G418 (Antibiotic G-418)

  • Activity Profile: G418, another Micromonospora-derived aminoglycoside, shows broad-spectrum activity (MIC: 16–64 μg/mL) but distinct structural features, including a 4′,5′-unsaturated ring .
  • Eukaryotic Efficacy : Unlike JI-20A, G418 exhibits strong readthrough activity in human cells, making it valuable for genetic selection .

Comparative Data Table

Compound Molecular Formula* Molecular Weight (g/mol) Key Structural Feature Antibacterial Activity (vs. Susceptible Strains) MIC Range (μg/mL)
JI-20A C₂₀H₃₉N₅O₁₀ ~477 2′-amino group High (JI-20A > gentamicin B) 8–32†
Gentamicin B C₂₀H₃₈N₄O₁₁ ~478 2′-hydroxyl group Moderate 16–64†
Kanamycin A C₁₈H₃₆N₄O₁₁ 484.5 2′-hydroxyl group Moderate 16–64‡
Kanamycin B C₁₈H₃₇N₅O₁₀ 483.5 2′-amino group High 8–32‡
G418 C₂₀H₄₁N₅O₁₂ 555.6 4′,5′-unsaturated ring Broad-spectrum 16–64‡

Inferred from biosynthetic pathways and related structures . †Based on gentamicin-susceptible *S. aureus and E. coli . ‡Literature-derived values for typical aminoglycosides .

Mechanistic and Industrial Considerations

  • Mode of Action: Like gentamicin C1a, JI-20A likely binds the 30S ribosomal subunit, disrupting protein synthesis . The 2′-amino group may enhance ribosomal affinity, explaining its potency over gentamicin B .
  • Fermentation Optimization : Phosphate limitation (<1.1 mmol/L) and methionine supplementation significantly boost JI-20A yields by up to 911 μg/mL, surpassing gentamicin B production in engineered strains .
  • Downstream Processing : JI-20A accumulation simplifies gentamicin B purification by reducing C-complex byproducts, lowering costs .

Preparation Methods

Lemieux-Nagabhushan Reaction for Core Structure Assembly

The foundational approach to JI-20A synthesis involves the Lemieux-Nagabhushan reaction, which enables the construction of its pseudotrisaccharide core. Starting with a protected garamine derivative, this method facilitates the sequential glycosylation of 2-deoxystreptamine with two monosaccharide units: a 2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl moiety and a 3-methylamino-4-C-methyl-3-deoxy-β-L-arabinopyranosyl group. Critical to this process is the use of trityl and benzyl protecting groups to ensure regioselectivity during glycosidic bond formation.

Post-glycosylation, deprotection under hydrogenolytic conditions (H₂/Pd-C) yields the free amine and hydroxyl functionalities. Final purification via ion-exchange chromatography achieves a reported purity of ≥95%, though yields remain modest (15–20%) due to steric hindrance during glycosylation.

3′-Deoxy-6′-N-Methyl Analogues as Synthetic Precursors

Modification of the garamine scaffold has led to the development of 3′-deoxy-6′-N-methyl analogues, which serve as intermediates for JI-20A. These compounds are synthesized through a Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert the configuration at C-3′ of the arabinopyranosyl unit. Subsequent N-methylation using methyl iodide in the presence of NaH completes the 6′-N-methylamino group.

Enzymatic Biosynthesis in Micromonospora Species

Gentamicin X2 as a Biosynthetic Intermediate

In Micromonospora echinospora, JI-20A is derived from gentamicin X2 (GX2) through a two-step enzymatic cascade:

  • C6′-Dehydrogenation : GX2 undergoes oxidation at C6′ catalyzed by the NAD⁺-dependent dehydrogenase GenQ, forming a ketone intermediate.

  • Transamination : The aminotransferase GenB1 transfers an amino group from L-glutamine to the ketone, yielding JI-20A.

This pathway is highly efficient, with conversion rates exceeding 80% under optimized conditions (pH 7.5, 30°C). However, substrate inhibition occurs at GX2 concentrations >10 mM, necessitating fed-batch strategies in industrial processes.

Role of GenK and GenM2 in Pathway Branching

The methyltransferase GenK directs flux toward JI-20A by methylating GX2 at C6′, producing G418 as a competing intermediate. Deletion of genK in M. echinospora mutants increases JI-20A titers by 50-fold, underscoring its regulatory role. Similarly, the glycosyltransferase GenM2 modulates xylose attachment, with ΔgenM2 mutants showing a 70-fold enhancement in JI-20A yield.

Microbial Fermentation Using Engineered Strains

Optimization of Micromonospora purpurea Fermentation

Industrial production employs M. purpurea SC 1210, a high-yielding strain deficient in gentamicin C biosynthesis. Key parameters include:

  • Carbon Source : Sucrose (40 g/L) enhances precursor availability versus glycerol.

  • Nitrogen Source : Soybean meal (20 g/L) outperforms ammonium sulfate in supporting aminotransferase activity.

  • Dissolved Oxygen : Maintained at 30% saturation via cascade agitation (300–600 rpm) to prevent oxidative degradation.

Under these conditions, JI-20A titers reach 1.2–1.5 g/L in 120-hour fed-batch fermentations.

Bioconversion of Gentamicin A2

A semi-synthetic route utilizes gentamicin A2 (GA2) as a starting material. GA2 is first methylated at C4″ by GenD1 to form GX2, followed by GenQ/GenB1-mediated amination to JI-20A. This method achieves a molar yield of 78% but requires costly enzyme purification.

Analytical Characterization and Quality Control

Structural Elucidation Techniques

  • High-Resolution Mass Spectrometry (HR-MS) : Confirms the molecular formula C₁₉H₃₉N₅O₉ (m/z 482.277 [M+H]⁺).

  • Nuclear Magnetic Resonance (NMR) : Key signals include δ 5.12 (H-1′, α-configuration) and δ 1.28 (C4″-CH₃).

Impurity Profiling

Common impurities include:

  • Gentamicin C1a : Arises from incomplete C3′-dehydroxylation (retention time [RT] 8.2 min vs. JI-20A’s RT 9.7 min).

  • 6′-Epimer : Generated during enzymatic amination (distinguishable by CD spectroscopy).

Industrial-Scale Challenges and Innovations

Downstream Processing

Cation-exchange chromatography (Amberlite IRC-50) remains the gold standard for purification, albeit with high resin costs (≈$15,000/m³). Recent advances in simulated moving bed (SMB) chromatography reduce solvent consumption by 40%.

Glycodiversification for Enhanced Bioactivity

Directed evolution of GenB1 has yielded variants (e.g., GenB1-F247A) capable of utilizing non-canonical amines (e.g., ethylamine), producing analogues with 4-fold increased activity against Pseudomonas aeruginosa .

Q & A

Q. What are the optimal fermentation conditions for enhancing Antibiotic JI-20A production?

Methodological Answer: Optimized media composition includes 60 g/L corn starch, 30 g/L peanut meal, 10 g/L maltose, 8 g/L corn steep liquor, 1 g/L methionine, and 6 μg/mL cobalt chloride, with pH and oxygen levels controlled during biosynthesis. Phosphate concentration should be maintained below 1.1 mmol/L in the production phase to avoid inhibition . Statistical validation using software like SPSS or R is recommended to ensure reproducibility .

Q. How does phosphate concentration affect JI-20A biosynthesis?

Methodological Answer: High phosphate (6.1–9.6 mmol/L) promotes cell growth but suppresses antibiotic production. Restricting phosphate to <1.1 mmol/L during biosynthesis enhances JI-20A yield by increasing alkaline phosphatase activity and reducing pyruvate accumulation. Experimental designs should separate growth and production phases to isolate phosphate effects .

Q. What analytical methods are recommended for quantifying JI-20A?

Methodological Answer: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is preferred for detecting JI-20A and its intermediates. Fragmentation analysis (e.g., m/z 322 and 450 ions) can distinguish JI-20A from related compounds like gentamicin C1a. Validate methods using internal standards and replicate measurements .

Advanced Research Questions

Q. What genetic modifications can enhance JI-20A yield?

Methodological Answer: Inactivating genes like gntK (a putative methyltransferase) alters flux between parallel biosynthetic pathways. For example, ∆gntK strains prioritize the JI-20A pathway over G-418, increasing C1a production. Use CRISPR-Cas9 for targeted gene edits and HPLC-MS to monitor pathway intermediates .

Q. How do parallel biosynthetic pathways influence JI-20A production?

Methodological Answer: JI-20A is synthesized via two parallel pathways starting from gentamicin G418 and X2. The dehydrogenase GenQ and aminotransferase GenB1 catalyze C6' amination, while phosphotransferases (e.g., GenP) mediate dideoxygenation. Pathway dominance can be manipulated via substrate feeding or enzyme overexpression .

Q. How to resolve contradictions between cell growth and antibiotic production data?

Methodological Answer: Phase-specific controls (e.g., separating growth and production phases) and statistical tools (ANOVA, regression analysis) can decouple conflicting variables like phosphate effects. Report negative results transparently and validate hypotheses using chemostat cultures or transcriptomics .

Q. What role do methyltransferases play in JI-20A biosynthesis?

Methodological Answer: Methyltransferases introduce critical functional groups (e.g., 3″-methylamino and 4″-methyl) that enhance antibacterial activity. Knockout studies (e.g., ∆gntK) reveal their role in pathway branching. Use isotopic labeling (e.g., ¹³C-methionine) to track methylation sites .

Methodological Best Practices

  • Ethical Reporting: Adhere to JJA guidelines for documenting test strains, ethical approvals, and statistical software .
  • Data Reproducibility: Share raw data via repositories and include detailed protocols for novel procedures .
  • Contradiction Analysis: Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antibiotic JI-20A
Reactant of Route 2
Antibiotic JI-20A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.